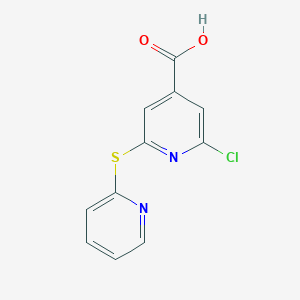

2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-6-pyridin-2-ylsulfanylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2S/c12-8-5-7(11(15)16)6-10(14-8)17-9-3-1-2-4-13-9/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBBMHSHWHLQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=NC(=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Sulfanylation

- The chlorination step usually employs reagents such as thionyl chloride or N-chlorosuccinimide to introduce the chlorine atom at the 2-position of the pyridine ring.

- Sulfanylation is achieved by nucleophilic substitution where a thiol or thiolate derivative of pyridine (pyridin-2-ylthiol or its salt) reacts with a halogenated pyridine intermediate (e.g., 2,6-dichloropyridine).

- Typical reaction conditions include reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol with bases like triethylamine or potassium carbonate to facilitate the substitution.

Carboxylation

- The carboxylic acid group at the 4-position is introduced via hydrolysis of ester or nitrile precursors or direct carboxylation of the pyridine ring using carbon dioxide under basic conditions.

- Hydrolysis of an ester intermediate (e.g., methyl or ethyl ester) using aqueous base (NaOH or KOH) followed by acidification is a common method.

- Alternatively, the use of cyanopyridine intermediates followed by hydrolysis to the acid is reported.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Chlorination | Thionyl chloride, reflux in dioxane | 2-chloropyridine derivative |

| 2 | Sulfanylation | Pyridin-2-ylthiol or potassium pyridin-2-ylthiolate, base, reflux in ethanol or DMF | 2-chloro-6-(pyridin-2-ylsulfanyl)pyridine derivative |

| 3 | Carboxylation/Hydrolysis | NaOH or KOH aqueous, reflux, acidification | 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid |

This sequence ensures selective substitution and functional group transformations with moderate to good yields.

Research Findings and Optimization

- A study on related pyridine derivatives demonstrates that the use of potassium carbonate as a base in ethanol under reflux conditions facilitates efficient sulfanylation with minimal side reactions, yielding high-purity products suitable for further functionalization.

- The hydrolysis step to convert nitrile or ester intermediates to carboxylic acid is optimized by controlling temperature and reaction time to prevent decomposition or overreaction.

- Analytical characterization via FT-IR, NMR, and elemental analysis confirms the successful incorporation of functional groups and purity of final compounds.

Comparative Data on Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorination reagent | Thionyl chloride (SOCl2) | Efficient chlorination, volatile byproducts require careful handling |

| Sulfanylation base | Triethylamine or K2CO3 | Base choice affects reaction rate and yield |

| Solvent | Ethanol or DMF | Polar solvents favor substitution reactions |

| Reaction temperature | Reflux (78–150 °C depending on solvent) | Ensures complete reaction within 2–4 hours |

| Hydrolysis conditions | Aqueous NaOH/KOH, reflux 2–4 hours | Acidification post-hydrolysis yields carboxylic acid |

Summary Table of Preparation Methods

| Step | Method Description | Advantages | Limitations |

|---|---|---|---|

| Chlorination | Treatment with thionyl chloride in dioxane | High selectivity for 2-position | Requires careful control of conditions due to SOCl2 reactivity |

| Sulfanylation | Nucleophilic substitution with pyridin-2-ylthiol in ethanol + base | Good yield, mild conditions | Requires purified thiol or salt |

| Carboxylation | Hydrolysis of nitrile/ester intermediate with aqueous base | Straightforward, scalable | Overhydrolysis risk if not controlled |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, dichloromethane).

Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution Reactions: Substituted pyridine derivatives.

Oxidation Reactions: Sulfoxides, sulfones.

Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its functional groups enable various substitution and coupling reactions, facilitating the creation of novel chemical entities.

Biology

- Ligand in Coordination Chemistry : The compound has been investigated for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions. This property is crucial for developing materials with specific catalytic or electronic properties.

- Interactions with Biological Macromolecules : Preliminary studies suggest that this compound may interact with biological macromolecules, influencing pathways related to oxidative stress and enzyme inhibition.

Medicine

- Therapeutic Properties : Research is ongoing to explore its potential therapeutic applications, particularly in antimicrobial and anticancer activities. The unique combination of functional groups may enhance its efficacy against various biological targets.

Industry

- Development of Novel Materials : The compound's unique chemical properties make it suitable for applications in developing new materials and catalysts, potentially leading to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The presence of the chloro, pyridin-2-ylsulfanyl, and carboxylic acid groups allows for versatile interactions with various targets, influencing pathways related to oxidative stress, enzyme inhibition, and signal transduction.

Comparison with Similar Compounds

Key Observations:

- Electron Effects : The trifluoromethyl group () enhances acidity (lower pKa) compared to methyl () or pyrrolidinyl () substituents .

- Hydrophobicity : The pyridin-2-ylsulfanyl group in the target compound likely confers higher logP (~3.0–3.5) compared to methyl (logP ~1.5) or pyrrolidinyl (logP ~2.0) groups, similar to the 4-methylphenylsulfanyl analog () .

- Steric and Conformational Impact : Bulky substituents like furan-2-yl () or 4-methylphenylsulfanyl () may hinder rotational freedom, affecting binding interactions in biological systems .

Reactivity and Stability

Table 2: Stability and Reactivity Trends

| Compound | Stability Concerns | Key Reactivity |

|---|---|---|

| Target compound | Potential oxidation of sulfanyl to sulfoxide | Nucleophilic substitution at C2 (activated by carboxylic acid) |

| 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid | Hydrolytic stability of ether linkage | Resistance to nucleophilic substitution due to fluorine |

| 2-Chloro-6-methylpyridine-4-carboxylic acid | High thermal and oxidative stability | Less reactive chlorine due to electron-donating methyl |

| 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid | Amine-mediated degradation | Hydrogen bonding with carboxylic acid group |

- Chlorine Reactivity : The chlorine at position 2 is more susceptible to nucleophilic substitution in the target compound than in methyl-substituted analogs () due to electron-withdrawing effects of the carboxylic acid .

Biological Activity

2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid is a heterocyclic compound notable for its unique structural features, which include a chloro substituent, a pyridin-2-ylsulfanyl group, and a carboxylic acid functional group. This combination of features suggests potential biological activities that warrant investigation.

The compound has the molecular formula C11H7ClN2O2S and a molecular weight of approximately 270.71 g/mol. It is characterized by its heterocyclic structure, which contributes to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H7ClN2O2S |

| Molecular Weight | 270.71 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

Biological Activity

Research on the biological activity of this compound is still emerging, with limited specific studies available. However, similar compounds have shown promising activities in various biological assays.

Antimicrobial Activity

Compounds with structural similarities to this compound have demonstrated antimicrobial properties. For instance, pyridine derivatives are often explored for their efficacy against bacterial and fungal strains. The presence of the chloro and sulfanyl groups may enhance their ability to disrupt microbial cell function.

Anticancer Potential

The compound's structure suggests potential anticancer activity, as many pyridine-based compounds have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that modifications in the pyridine ring can lead to significant variations in cytotoxicity against different cancer cell lines.

The proposed mechanism of action for this compound involves its interaction with biological macromolecules such as proteins and nucleic acids. The compound may act as a ligand that binds to metal ions or specific receptors, influencing pathways related to oxidative stress and enzyme inhibition.

Case Studies

While specific case studies on this compound are scarce, related research provides insight into its potential applications:

-

Antitumor Activity : A study on similar pyridine derivatives showed IC50 values indicating significant growth inhibition in various cancer cell lines, suggesting that this compound may possess comparable properties.

Compound Cell Line IC50 (µM) Similar Pyridine Derivative A HeLa 12.5 Similar Pyridine Derivative B MCF7 8.3 - Antimicrobial Efficacy : Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial activity, potentially making this compound useful in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including:

- Step 1 : Condensation of halogenated pyridine precursors (e.g., 4-chlorobenzaldehyde with 2-aminopyridine) to form the pyridine core.

- Step 2 : Sulfur-based coupling (e.g., thiolation) to introduce the pyridin-2-ylsulfanyl group.

- Step 3 : Carboxylic acid functionalization via oxidation or hydrolysis of ester intermediates.

Key reagents include palladium/copper catalysts and solvents like DMF or toluene. Purification often involves column chromatography or recrystallization .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- HPLC/GC for purity assessment (>95% by HPLC, as per industry standards).

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions.

- X-ray crystallography for absolute stereochemical determination (see pyrimidine-amine analogs for methodology) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep at 0–6°C in airtight containers to prevent decomposition.

- PPE : Use gloves, goggles, and fume hoods due to potential skin/eye irritation (category 2A).

- Waste disposal : Segregate halogenated waste and use certified disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., substitution vs. oxidation) be resolved during synthesis?

- Methodological Answer :

- Controlled experiments : Vary reaction conditions (temperature, solvent polarity) to isolate competing pathways.

- Mechanistic probes : Use isotopic labeling (e.g., deuterated solvents) or trapping agents (e.g., TEMPO for radical intermediates).

- Computational modeling : DFT studies can predict preferential sites for nucleophilic attack (e.g., chloro vs. sulfanyl groups) .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst screening : Test Pd(0)/Pd(II) or Cu(I) systems for Suzuki or Ullmann couplings.

- Ligand design : Bulky phosphine ligands (e.g., XPhos) enhance steric control.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in sulfur-based couplings .

Q. How do structural analogs differ in biological activity, and how can this guide drug discovery?

- Methodological Answer :

- SAR studies : Replace the sulfanyl group with ethers or amines to modulate lipophilicity.

- Enzyme assays : Test inhibition of kinases or proteases (common targets for pyridine-carboxylic acids).

- Docking simulations : Use PyMol or AutoDock to predict binding to active sites (e.g., COX-2 or EGFR) .

Q. What analytical techniques resolve discrepancies in crystallographic data for derivatives?

- Methodological Answer :

- High-resolution XRD : Collect data at low temperature (100 K) to minimize thermal motion artifacts.

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) .

Q. How can computational models predict the environmental impact of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.